Stereochemical Identity: (5S,1S) Configuration Derives Solely from L-Isoleucine, Distinguishing It from All Other Diastereomers
The (5S,1S) absolute configuration of CAS 160141-20-8 is defined by its derivation from L-isoleucine via the synthetic route disclosed in US5686472, where the amino alcohol 1 (derived from L-isoleucine) undergoes acylation with α-chloroacetyl chloride followed by base-mediated cyclization to yield the morpholinone with retention of both chiral centers [1]. The SMILES notation O=C1N[C@@H]([C@@H](C)CC)COC1 confirms the (S,S) configuration at both the morpholinone ring C5 and the sec-butyl side chain . In contrast, the three alternative diastereomers—(5R,1S), (5S,1R), and (5R,1R)—arise from different amino acid starting materials (D-isoleucine, D-allo-isoleucine, L-allo-isoleucine) and present distinct spatial orientations of the sec-butyl group relative to the morpholinone ring plane. This stereochemical divergence is critical because the morpholinone ring in FTase inhibitor design serves as a conformationally constrained P1/P2 surrogate; the (5S,1S) configuration specifically mimics the natural L-isoleucine side chain orientation recognized by the protease active site [1].
| Evidence Dimension | Stereochemical configuration (absolute stereochemistry at C5 and side chain) |
|---|---|
| Target Compound Data | (5S,1S) – L-isoleucine-derived; SMILES: O=C1N[C@@H]([C@@H](C)CC)COC1 |
| Comparator Or Baseline | (5R,1S): D-isoleucine-derived; (5S,1R): L-allo-isoleucine-derived; (5R,1R): D-allo-isoleucine-derived. No quantitative biological data available for individual diastereomers. |
| Quantified Difference | Qualitative: distinct 3D spatial orientation of sec-butyl side chain; individual diastereomers are non-superimposable and are expected to exhibit different biological recognition profiles based on class-level understanding of stereochemistry–activity relationships. |
| Conditions | Configuration assignment by chemical derivation from chiral amino acid starting materials (L-isoleucine) and SMILES notation with defined chiral centers [1]. |
Why This Matters
For any application where the morpholinone serves as a chiral auxiliary, ligand, or peptidomimetic building block, the specific (5S,1S) configuration is mandated; procurement of an incorrect diastereomer would introduce a different molecular topology that cannot be rectified downstream.
- [1] Anthony, N.J.; Desolms, J.S.; Lee, T.J. (Merck & Co., Inc.). Inhibitors of farnesyl-protein transferase. United States Patent US5686472 A1, November 11, 1997. Scheme I describes amino alcohol 1 (derived from amino acid) → amide 2 → morpholinone 3, with stereochemistry retained through cyclization. View Source
